molecular formula C15H10BrClFN5O B3298615 5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 897623-48-2

5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B3298615
CAS RN: 897623-48-2
M. Wt: 410.63 g/mol
InChI Key: ICTIZKMELSFIGY-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound that belongs to the class of tetrazole derivatives. It is a potent inhibitor of a specific class of enzymes called protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide acts as a competitive inhibitor of CDKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of CDKs by 5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide has been shown to have several biochemical and physiological effects. It leads to the downregulation of cell cycle-related genes and upregulation of pro-apoptotic genes, resulting in cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells and enhances the efficacy of chemotherapy and radiotherapy.

Advantages and Limitations for Lab Experiments

5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of CDKs, which makes it an ideal tool for studying the role of CDKs in various cellular processes. It also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, its poor solubility in aqueous solutions and low bioavailability limit its use in some experimental settings.

Future Directions

There are several future directions for research on 5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide. One direction is to investigate its efficacy and safety in preclinical and clinical studies for various types of cancer. Another direction is to study its potential therapeutic applications in other diseases such as neurodegenerative disorders and viral infections. Further research is also needed to improve its solubility and bioavailability to enhance its efficacy and reduce its limitations in lab experiments.

Scientific Research Applications

5-bromo-2-chloro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent inhibitory activity against a specific class of protein kinases called cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. CDKs are overexpressed in various types of cancer, and their inhibition has emerged as a promising strategy for cancer therapy.

properties

IUPAC Name

5-bromo-2-chloro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClFN5O/c16-9-1-6-13(17)12(7-9)15(24)19-8-14-20-21-22-23(14)11-4-2-10(18)3-5-11/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTIZKMELSFIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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